2-{5-[(3-Chlorophenoxy)methyl]-2-furyl}[1,2,4]triazolo[1,5-c]quinazoline
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Overview
Description
2-{5-[(3-Chlorophenoxy)methyl]-2-furyl}[1,2,4]triazolo[1,5-c]quinazoline is a complex organic compound that belongs to the class of triazoloquinazolines This compound is characterized by its unique structure, which includes a triazole ring fused to a quinazoline system, along with a chlorophenoxy and furyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5-[(3-Chlorophenoxy)methyl]-2-furyl}[1,2,4]triazolo[1,5-c]quinazoline typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
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Formation of the Furyl Intermediate: : The synthesis begins with the preparation of the 5-[(3-chlorophenoxy)methyl]-2-furyl intermediate. This can be achieved by reacting 3-chlorophenol with furfural in the presence of a base, such as potassium carbonate, under reflux conditions.
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Cyclization to Form the Triazoloquinazoline Core: : The furyl intermediate is then subjected to cyclization with a suitable hydrazine derivative to form the triazoloquinazoline core. This step often requires the use of a strong acid catalyst, such as sulfuric acid, and elevated temperatures to facilitate the ring closure.
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Final Functionalization: : The final step involves the introduction of the triazole ring. This can be accomplished by reacting the intermediate with an appropriate azide compound under thermal or microwave conditions.
Industrial Production Methods
For industrial-scale production, the synthesis of this compound may be optimized to improve yield and reduce costs. This often involves the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can enhance the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-{5-[(3-Chlorophenoxy)methyl]-2-furyl}[1,2,4]triazolo[1,5-c]quinazoline undergoes various chemical reactions, including:
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Oxidation: : The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinazoline N-oxides.
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Reduction: : Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced triazoloquinazoline derivatives.
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Substitution: : The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Quinazoline N-oxides.
Reduction: Reduced triazoloquinazoline derivatives.
Substitution: Substituted triazoloquinazoline derivatives with various functional groups.
Scientific Research Applications
2-{5-[(3-Chlorophenoxy)methyl]-2-furyl}[1,2,4]triazolo[1,5-c]quinazoline has several applications in scientific research:
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Medicinal Chemistry: : This compound is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cell proliferation . It also shows promise as an antimicrobial and antifungal agent .
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Biological Studies: : The compound’s interaction with biomolecular targets, such as adenosine and benzodiazepine receptors, makes it a valuable tool for studying neurological and psychiatric disorders .
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Materials Science: : Due to its unique structural properties, this compound is explored for use in the development of novel materials with specific electronic and optical properties .
Mechanism of Action
The mechanism of action of 2-{5-[(3-Chlorophenoxy)methyl]-2-furyl}[1,2,4]triazolo[1,5-c]quinazoline involves its interaction with molecular targets such as enzymes and receptors. For instance, its anticancer activity is attributed to the inhibition of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . The compound binds to the active site of CDKs, preventing their interaction with cyclin proteins and thereby inhibiting cell proliferation.
Comparison with Similar Compounds
2-{5-[(3-Chlorophenoxy)methyl]-2-furyl}[1,2,4]triazolo[1,5-c]quinazoline can be compared with other triazoloquinazoline derivatives, such as:
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2-Phenyl[1,2,4]triazolo[1,5-c]quinazoline: : This compound lacks the chlorophenoxy and furyl substituents, which may result in different biological activities and chemical reactivity.
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2-Methyl[1,2,4]triazolo[1,5-c]quinazoline: : The presence of a methyl group instead of the chlorophenoxy and furyl groups can significantly alter its pharmacological profile and chemical properties.
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2-Thio[1,2,4]triazolo[1,5-c]quinazoline: : The sulfur atom in the thio derivative introduces different electronic and steric effects, potentially leading to unique biological activities .
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C20H13ClN4O2 |
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Molecular Weight |
376.8 g/mol |
IUPAC Name |
2-[5-[(3-chlorophenoxy)methyl]furan-2-yl]-[1,2,4]triazolo[1,5-c]quinazoline |
InChI |
InChI=1S/C20H13ClN4O2/c21-13-4-3-5-14(10-13)26-11-15-8-9-18(27-15)19-23-20-16-6-1-2-7-17(16)22-12-25(20)24-19/h1-10,12H,11H2 |
InChI Key |
OBIJYYWCRPOVLL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC(=NN3C=N2)C4=CC=C(O4)COC5=CC(=CC=C5)Cl |
Origin of Product |
United States |
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